2,4-Dichloro-6-(pyridin-4-yl)pyrimidine
Overview
Description
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic aromatic substitution reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Pyrimidines are known to be involved in a variety of biological processes, including dna synthesis and cell signaling .
Result of Action
Pyrimidines are known to have various biological activities, including antibacterial and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can lead to altered phosphorylation states of proteins, impacting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it affects the expression of genes involved in cell growth, differentiation, and survival, thereby altering cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This inhibition can lead to the accumulation of substrates and depletion of products, disrupting metabolic pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including organ damage and impaired physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA and RNA synthesis. This inhibition can affect cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, its distribution within tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(pyridin-4-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of bases such as sodium carbonate in aqueous dioxane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Sodium carbonate or potassium carbonate.
Solvents: Aqueous dioxane or ethanol.
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: Used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with a methyl group at the 5-position.
2,4-Dichloropyrimidine: Lacks the pyridin-4-yl group, making it less versatile in certain applications.
Uniqueness
2,4-Dichloro-6-(pyridin-4-yl)pyrimidine is unique due to its combination of chlorine and pyridinyl substituents, which enhance its reactivity and allow for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of complex molecules for pharmaceutical and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWJQTVRIKAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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